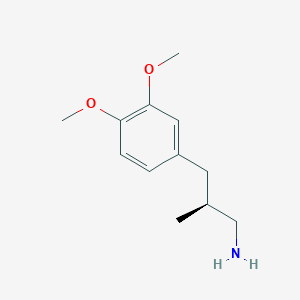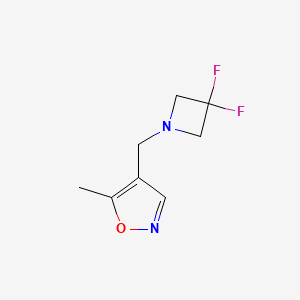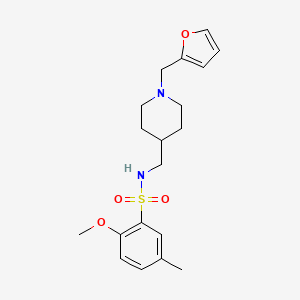
(2S)-3-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-3-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine, also known as DOM, is a psychoactive drug that belongs to the amphetamine class. It is a potent hallucinogen and is known for its ability to induce intense and long-lasting effects on the human mind. DOM is a Schedule I controlled substance in the United States, meaning it has a high potential for abuse and no accepted medical use. Despite its illegal status, DOM has been the subject of scientific research, which has revealed valuable information about its synthesis, mechanism of action, and physiological effects.
作用机制
The mechanism of action of (2S)-3-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine involves the activation of serotonin receptors, particularly the 5-HT2A receptor. This leads to the release of neurotransmitters such as dopamine and norepinephrine, which are involved in the regulation of mood, perception, and cognition. The activation of these receptors also leads to changes in the activity of brain regions involved in the processing of sensory information, which can result in altered perceptions and hallucinations.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2S)-3-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine are complex and can vary depending on the dose and individual factors. (2S)-3-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine has been found to increase heart rate, blood pressure, and body temperature, as well as cause dilated pupils and altered perception of time. It can also induce intense visual and auditory hallucinations, as well as feelings of euphoria, anxiety, and paranoia. The effects of (2S)-3-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine can last for up to 24 hours, making it one of the longest-lasting hallucinogens.
实验室实验的优点和局限性
The advantages of using (2S)-3-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine in scientific research include its potent and long-lasting effects, which allow researchers to study the effects of hallucinogens on the human brain over an extended period. However, the use of (2S)-3-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine in lab experiments is limited by its illegal status and potential for abuse. Additionally, the complex synthesis of (2S)-3-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine requires specialized knowledge and equipment, making it difficult for researchers to obtain and use.
未来方向
Future research on (2S)-3-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine could focus on its potential therapeutic uses, particularly in the treatment of mental health disorders such as depression and anxiety. Studies could also investigate the effects of (2S)-3-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine on brain connectivity and network dynamics, as well as its potential to induce long-term changes in brain function. Additionally, research could explore the use of novel imaging techniques, such as functional magnetic resonance imaging (fMRI) and positron emission tomography (PET), to better understand the neurochemical and physiological effects of (2S)-3-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine.
合成方法
The synthesis of (2S)-3-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine involves the condensation of 2,5-dimethoxybenzaldehyde with nitroethane, followed by reduction with sodium borohydride to yield 2,5-dimethoxyphenethylamine. This intermediate is then methylated with iodomethane to produce (2S)-3-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine. The synthesis of (2S)-3-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine is complex and requires specialized knowledge and equipment.
科学研究应用
(2S)-3-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine has been used in scientific research to study the effects of hallucinogens on the human brain. It has been found to activate serotonin receptors, particularly the 5-HT2A receptor, which plays a key role in the regulation of mood, perception, and cognition. Research on (2S)-3-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine has also provided insight into the neurochemical mechanisms underlying hallucinations and altered states of consciousness.
属性
IUPAC Name |
(2S)-3-(3,4-dimethoxyphenyl)-2-methylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-9(8-13)6-10-4-5-11(14-2)12(7-10)15-3/h4-5,7,9H,6,8,13H2,1-3H3/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKJSHDOWDCAAQI-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)OC)OC)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=CC(=C(C=C1)OC)OC)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-3-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4,5-Dihydro-1H-imidazol-2-yl)amino]ethan-1-ol hydroiodide](/img/structure/B2758620.png)

![8-(3-chloro-2-methylphenyl)-1-methyl-3-(2-morpholinoethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2758622.png)
![(1-ethyl-1H-pyrazol-3-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2758623.png)
![N-[(2-methylpyrimidin-4-yl)methyl]propan-2-amine;propan-2-ol;dihydrochloride](/img/no-structure.png)


![N-methyl-2-(3-(trifluoromethyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2758631.png)
![(2-Ethoxy-phenyl)-(5-phenyl-[1,3,4]oxadiazol-2-ylmethyl)-amine](/img/structure/B2758632.png)
![methyl 4-{1-[2-(dimethylamino)ethyl]-4-hydroxy-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrole-3-carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B2758633.png)
![3-(1-(3-chlorobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2758636.png)
![6-ethyl 3-methyl 2-(4-phenoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2758637.png)
![4-(2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzamide](/img/structure/B2758638.png)
![N-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]oxirane-2-carboxamide](/img/structure/B2758641.png)